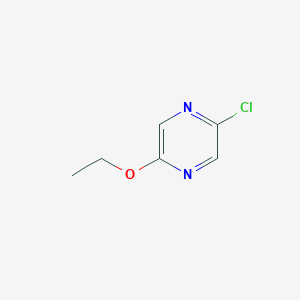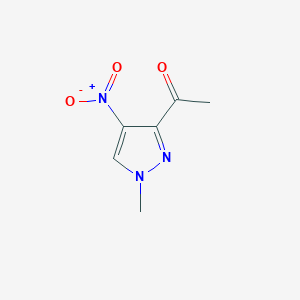
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride, also known as ANBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANBP is a nitrosothiol-modifying agent that can be used to modify proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and redox signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be used to selectively modify cysteine residues in proteins, which can affect their activity and function. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been used to study the role of nitric oxide in cellular signaling and the regulation of protein function.
Wirkmechanismus
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride modifies cysteine residues in proteins by forming a nitrosothiol adduct. This modification can affect the activity and function of the protein, as well as its interactions with other biomolecules. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, such as glutathione, which can affect cellular redox balance and signaling pathways.
Biochemische Und Physiologische Effekte
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has been shown to have a variety of biochemical and physiological effects in cells and tissues. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can affect protein activity and function, as well as cellular redox balance and signaling pathways. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride is also selective for cysteine residues in proteins, which allows for specific modifications and studies of protein function. However, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also react with other thiols in the cell, which can complicate interpretation of results. 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can also be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride. One area of interest is the development of new analogs and derivatives of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride with improved selectivity and potency. Another area of interest is the application of 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride in studies of redox signaling and oxidative stress in disease states, such as cancer and neurodegenerative disorders. Additionally, 2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride may have potential as a therapeutic agent for these and other diseases, although further research is needed to explore this possibility.
Synthesemethoden
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride can be synthesized by reacting 3-nitropyridine with 4-(aminooxy)butyl dithiothreitol (DTT) in the presence of hydrochloric acid. The resulting compound can be purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
126218-45-9 |
|---|---|
Produktname |
2-((4-(Aminooxy)butyl)dithio)-3-nitropyridine monohydrochloride |
Molekularformel |
C9H14ClN3O3S2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
O-[4-[(3-nitropyridin-2-yl)disulfanyl]butyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O3S2.ClH/c10-15-6-1-2-7-16-17-9-8(12(13)14)4-3-5-11-9;/h3-5H,1-2,6-7,10H2;1H |
InChI-Schlüssel |
UNOOLDGJPZUNAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl |
Kanonische SMILES |
C1=CC(=C(N=C1)SSCCCCON)[N+](=O)[O-].Cl |
Synonyme |
1-(aminooxy)-4-((3-nitro-2-pyridyl)dithio)butane 1-ANPDB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)

![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)